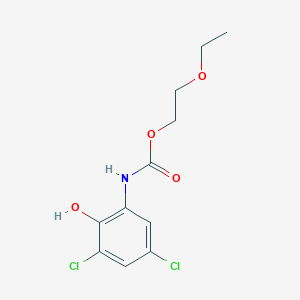
2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate is a chemical compound that has garnered attention in various fields due to its unique properties and potential applications. This compound is characterized by its carbamate functional group, which is known for its versatility in chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-2-hydroxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with 2-ethoxyethanol to form the final carbamate product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Azido or thiol-substituted derivatives
科学的研究の応用
2-Ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用機序
The mechanism of action of 2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the function of target proteins.
類似化合物との比較
Similar Compounds
- 2-Ethoxyethyl N-(3,5-dichlorophenyl)carbamate
- 2-Ethoxyethyl N-(3,5-dibromo-2-hydroxyphenyl)carbamate
- 2-Ethoxyethyl N-(3,5-dimethyl-2-hydroxyphenyl)carbamate
Uniqueness
Compared to similar compounds, 2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate is unique due to the presence of both chlorine atoms and a phenolic hydroxyl group, which confer distinct reactivity and biological activity. The dichloro substitution pattern enhances its potential as an enzyme inhibitor, while the ethoxyethyl group improves its solubility and bioavailability.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
特性
IUPAC Name |
2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4/c1-2-17-3-4-18-11(16)14-9-6-7(12)5-8(13)10(9)15/h5-6,15H,2-4H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRUVCSAOWWALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)NC1=C(C(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one](/img/structure/B8039683.png)
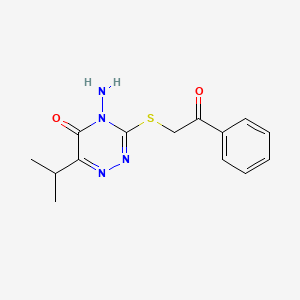
![5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one](/img/structure/B8039688.png)
![2-[(6-Cyclohexyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)amino]-2-methoxyacetic acid](/img/structure/B8039695.png)
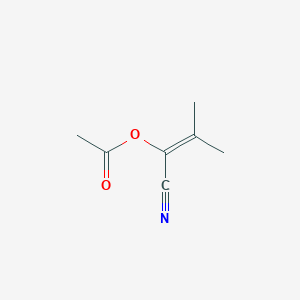
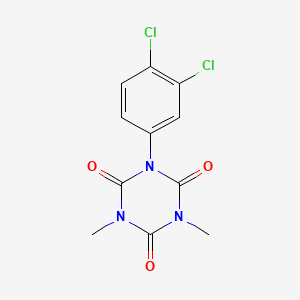
![4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide](/img/structure/B8039716.png)
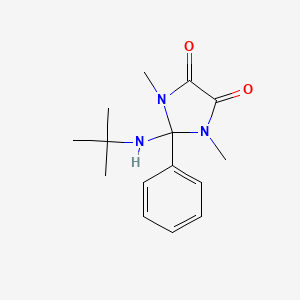
![2-phenyl-4H-pyrazolo[1,5-b][1,2,4]benzothiadiazine 9,9-dioxide](/img/structure/B8039728.png)
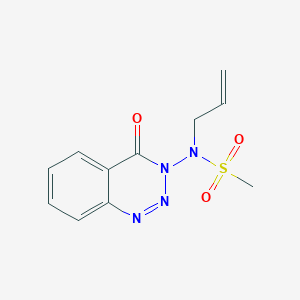
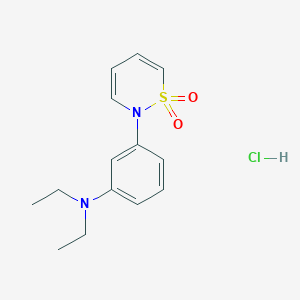
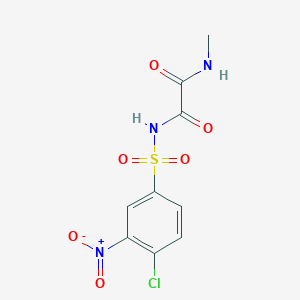
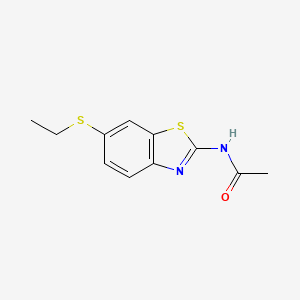
![[2-(dimethylamino)-2-oxoethyl] N'-(3,4-dichlorophenyl)carbamimidothioate](/img/structure/B8039768.png)
